6-Bromophenanthridine

Vue d'ensemble

Description

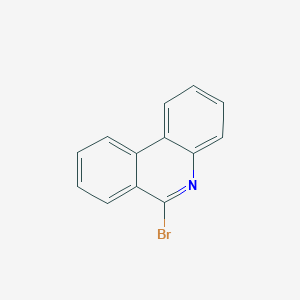

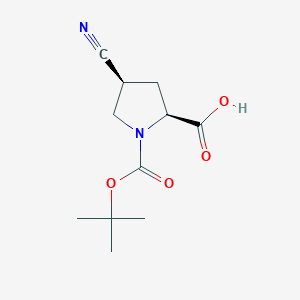

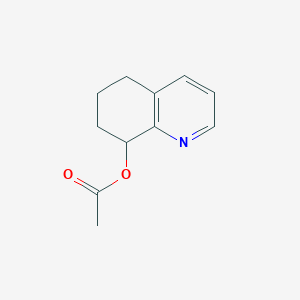

6-Bromophenanthridine is a chemical compound with the molecular formula C13H8BrN . It is used in various chemical reactions and has been the subject of several research studies .

Synthesis Analysis

The synthesis of 6-Bromophenanthridine involves several steps. One approach involves the reduction of Schiff bases followed by radical cyclization . Another method involves a tandem azide rearrangement/intramolecular annulation and oxidation reactions of biarylmethyl azide . There are also other synthetic methodologies that have been developed .

Molecular Structure Analysis

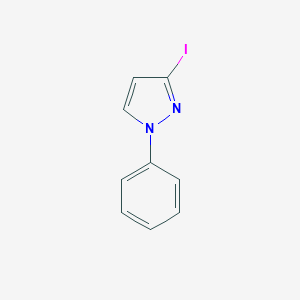

The molecular structure of 6-Bromophenanthridine consists of 13 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom . The average mass is 258.113 Da and the monoisotopic mass is 256.984009 Da .

Chemical Reactions Analysis

6-Bromophenanthridine is involved in various chemical reactions. For instance, it has been used in the synthesis of phenanthridinones . It has also been used in the preparation of novel phenanthridines .

Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromophenanthridine include a molecular weight of 258.11 . Other properties such as solubility and lipophilicity are also provided .

Applications De Recherche Scientifique

Synthesis, Bacteriostatic and Anticancer Activity of Novel Phenanthridines

- Summary of Application: This study reports the synthesis, antibacterial and anticancer evaluation of 38 novel phenanthridines that were designed as analogs of the benzo[c]phenanthridine alkaloids . The prepared phenanthridines differ from the benzo[c]phenanthridines in the absence of a benzene A-ring .

- Methods of Application: All novel compounds were prepared from 6-bromo-2-hydroxy-3-methoxybenzaldehyde in several synthetic steps through reduction of Schiff bases and accomplished by radical cyclization .

- Results or Outcomes: Twelve derivatives showed high antibacterial activity against Bacillus subtilis, Micrococcus luteus and/or Mycobacterium vaccae at single digit micromolar concentrations . Some compounds also displayed cytotoxicity against the K-562 and MCF-7 cancer cell lines at as low as single digit micromolar concentrations and were more potent than chelerythrine and sanguinarine .

Synthetic Strategies in the Preparation of Phenanthridinones

- Summary of Application: This review focuses on the synthesis of phenanthridinone scaffolds by employing aryl-aryl, N-aryl, and biaryl coupling reactions, decarboxylative amidations, and photocatalyzed reactions .

- Methods of Application: Phenanthridinones can be constructed through dichromate oxidation, internal cyclisation of a benzyne intermediate, and other conventional methods .

- Results or Outcomes: The phenanthridinone skeleton is a common structural moiety found in bioactive alkaloids from many sources .

Photocatalytic Synthesis of 6-Phosphorylated Phenanthridines

- Summary of Application: This study reports a mild, efficient, photocatalytic synthesis of 6-phosphorylated phenanthridines .

- Methods of Application: The synthesis is achieved via tandem radical addition/cyclization/aromatization of 2-isocyanobiphenyls with diarylphosphine oxides .

- Results or Outcomes: The study does not provide specific results or outcomes .

Synthesis of 1-and 10-Bromophenanthridine

- Summary of Application: This study reports the synthesis of 1-and 10-Bromophenanthridine .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the available information .

- Results or Outcomes: The study does not provide specific results or outcomes .

Synthesis of Phenanthridines Structurally Similar to Benzo[c]phenanthridine Alkaloids

- Summary of Application: This study reports the synthesis, antibacterial and anticancer evaluation of 38 novel phenanthridines that were designed as analogs of the benzo[c]phenanthridine alkaloids .

- Methods of Application: All novel compounds were prepared from 6-bromo-2-hydroxy-3-methoxybenzaldehyde in several synthetic steps through reduction of Schiff bases and accomplished by radical cyclization .

- Results or Outcomes: Some compounds displayed cytotoxicity against the K-562 and MCF-7 cancer cell lines at as low as single digit micromolar concentrations and were more potent than chelerythrine and sanguinarine .

Biologically Active Heterocyclic Compounds

- Summary of Application: This review focuses on the synthesis of phenanthridinone scaffolds by employing aryl-aryl, N-aryl, and biaryl coupling reactions, decarboxylative amidations, and photocatalyzed reactions .

- Methods of Application: Phenanthridinones can be constructed through dichromate oxidation, internal cyclisation of a benzyne intermediate, and other conventional methods .

- Results or Outcomes: The phenanthridinone skeleton is a common structural moiety found in bioactive alkaloids from many sources .

Safety And Hazards

Propriétés

IUPAC Name |

6-bromophenanthridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWZNUNCVLSUGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449768 | |

| Record name | 6-bromophenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromophenanthridine | |

CAS RN |

17613-40-0 | |

| Record name | 6-bromophenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Chloromethyl)benzo[d]thiazole](/img/structure/B168775.png)

![(3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione](/img/structure/B168797.png)